molecular formula C10H7NO4 B15165644 7-Nitro-1-benzoxepin-3(2H)-one CAS No. 497960-74-4

7-Nitro-1-benzoxepin-3(2H)-one

Cat. No.: B15165644
CAS No.: 497960-74-4
M. Wt: 205.17 g/mol
InChI Key: XHWHSKZVTAFBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-1-benzoxepin-3(2H)-one is a heterocyclic compound featuring a seven-membered benzoxepin ring fused with a ketone group at position 3 and a nitro substituent at position 5. The nitro group at position 7 likely enhances electrophilic reactivity, making this compound a candidate for further functionalization or pharmacological studies.

Properties

CAS No.

497960-74-4

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

7-nitro-1-benzoxepin-3-one

InChI

InChI=1S/C10H7NO4/c12-9-3-1-7-5-8(11(13)14)2-4-10(7)15-6-9/h1-5H,6H2

InChI Key

XHWHSKZVTAFBSU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1-benzoxepin-3(2H)-one typically involves the nitration of 1-benzoxepin-3(2H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition or unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to scale up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The ketone group can undergo reduction to form alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Reduction of Nitro Group: 7-Amino-1-benzoxepin-3(2H)-one.

    Reduction of Ketone Group: 7-Nitro-1-benzoxepin-3-ol.

    Substitution Reactions: Various substituted benzoxepin derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Nitro-1-benzoxepin-3(2H)-one depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 7-nitro-1-benzoxepin-3(2H)-one, we compare it with structurally or functionally related compounds from the provided evidence.

Structural and Functional Analogues

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 3, )

  • Structure: A benzodithiazine ring with sulfur and nitrogen heteroatoms, a chlorine substituent at position 6, and a methylhydrazino group at position 3.
  • Key Features :
    • Strong IR absorption at 1740 cm⁻¹ (C=O) and 1155 cm⁻¹ (SO₂) .
    • NMR signals at δ 3.30 ppm (N-CH₃) and δ 8.29 ppm (H-8) confirm substituent positions .
  • Comparison : Unlike this compound, this compound lacks a nitro group and instead features a sulfur-rich scaffold. The presence of SO₂ and Cl groups may confer distinct solubility and reactivity profiles.

Isoquinolin-1(2H)-one Derivatives ()

  • Structure: Nitrogen-containing isoquinoline fused with a ketone.
  • Key Features :
    • Synthesized via transition metal-free cascade reactions using t-BuOK .
    • Exhibits antihypertensive and antitumor activities .
  • Comparison: The oxygen-based benzoxepin system differs from the nitrogen-rich isoquinolinone framework.

Pharmacological and Chemical Properties

Compound Heteroatoms Key Substituents Synthesis Yield Bioactivity
This compound O NO₂ (position 7) Not reported Not reported
Methyl 6-chloro-3-(1-methylhydrazino)-... S, N Cl, SO₂, COOCH₃ 90% Not specified
Isoquinolin-1(2H)-one derivatives N Variable R groups Up to 85% Antihypertensive, antitumor

Spectroscopic Distinctions

  • Nitro Group Impact: The nitro group in this compound would likely show strong IR absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), absent in sulfur/nitrogen analogs.
  • Ring Size Effects: The seven-membered benzoxepin ring may exhibit distinct NMR splitting patterns compared to six-membered isoquinolinones or benzodithiazines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.